

Application Notes and Protocols: Hydroxyprogesterone Caproate in Gynecological Endocrine Disorders

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Compound of Interest

Compound Name: *Hydroxyprogesterone caproate*

Cat. No.: *B1673979*

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Introduction

Hydroxyprogesterone caproate (HPC), a synthetic progestin, has been a subject of extensive research and clinical application in various gynecological endocrine disorders.[1][2] Its primary mechanism of action involves mimicking the effects of natural progesterone by binding to and activating progesterone receptors.[2][3] This interaction modulates gene expression in target tissues like the uterus, cervix, and mammary glands, leading to the maintenance of uterine quiescence and cervical integrity during pregnancy.[2] While its most well-known application has been in the prevention of preterm birth in high-risk pregnancies, HPC has also been utilized in the management of other conditions such as amenorrhea, abnormal uterine bleeding, and certain types of cancer.[1][4][5]

These application notes provide a comprehensive overview of the use of HPC, including quantitative data from clinical studies, detailed experimental protocols for preclinical and clinical research, and diagrams illustrating its mechanism of action and experimental workflows.

Data Presentation

Table 1: Clinical Efficacy of Hydroxyprogesterone Caproate in Prevention of Recurrent Preterm Birth

(Singleton Gestation)

Study/Analysis	Dosage Regimen	Outcome Measure	Result	Relative Risk (RR) / Odds Ratio (OR)	95% Confidence Interval (CI)
Meis et al. (2003)	250 mg IM weekly	Delivery <37 weeks	36.3% (HPC) vs. 54.9% (placebo)	RR 0.66	0.54–0.81[6]
Meis et al. (2003)	250 mg IM weekly	Delivery <35 weeks	20.6% (HPC) vs. 30.7% (placebo)	RR 0.67	0.48–0.93[7]
Meis et al. (2003)	250 mg IM weekly	Delivery <32 weeks	11.4% (HPC) vs. 19.6% (placebo)	RR 0.58	0.37–0.91[7]
Keirse Meta-analysis (1990)	Varied	Preterm Birth	Pooled data	OR 0.50	0.30–0.85[6]
PROLONG Trial (2019)	250 mg IM weekly	Delivery <35 weeks	11.0% (HPC) vs. 11.5% (placebo)	RR 0.95	0.71–1.26[8]
EPPPIC Meta-analysis (2022)	Varied	Preterm Birth <34 weeks	Pooled data	RR 0.83	0.68–1.01[8]

Note: The efficacy of HPC in preventing preterm birth has been a subject of debate, with conflicting results from major clinical trials. The PROLONG trial, a large confirmatory study, did not show a statistically significant benefit.[8]

Table 2: Pharmacokinetic Parameters of Hydroxyprogesterone Caproate

Parameter	Value	Condition/Population
Route of Administration	Intramuscular (IM) injection[9]	Standard Clinical Use
Bioavailability (IM)	~100% (in rats)[9]	Preclinical Data
Bioavailability (Oral)	~3% (in rats)[9]	Preclinical Data
Time to Peak Serum Levels	3 to 7 days (1000 mg dose) [10]	Non-pregnant women
Elimination Half-life	~7.8 days[11]	Non-pregnant women
Elimination Half-life	~16-17 days[11]	Pregnant women (singleton)
Elimination Half-life	~10 days[11]	Pregnant women (twins)
Metabolism	Primarily via CYP3A4 and CYP3A5[12][13]	In vitro data

Table 3: Dosages for Various Gynecological Conditions

Indication	Recommended Dosage
Prevention of Recurrent Preterm Birth	250 mg IM weekly, initiated between 16 and 20 weeks of gestation and continued until 36 weeks or delivery.[4][11]
Amenorrhea and Abnormal Uterine Bleeding	375 mg IM as a single dose.[4][5]
Advanced Uterine Adenocarcinoma (Stage III or IV)	1,000 mg or more IM, one or more times per week.[4][10]
Test for Endogenous Estrogen Production	250 mg IM as a single dose.[5]

Experimental Protocols

Protocol 1: In Vivo Assessment of Uterine Quiescence in a Rodent Model

Objective: To evaluate the effect of **hydroxyprogesterone caproate** on uterine contractility in a pregnant rat model.

Materials:

- Pregnant Sprague-Dawley rats (Gestation Day 18-20)
- **Hydroxyprogesterone caproate** (in a suitable vehicle, e.g., castor oil)
- Saline solution (vehicle control)
- Anesthesia (e.g., isoflurane)
- Uterine tension recording equipment (isometric force transducer, data acquisition system)
- Organ bath with Krebs-Henseleit solution

Methodology:

- Animal Dosing: Administer HPC (e.g., 5 mg/kg, IM) or vehicle control to pregnant rats daily for 3-5 days prior to the experiment.
- Tissue Preparation: On the day of the experiment, anesthetize the rat and perform a laparotomy to expose the uterus.
- Excise uterine horn segments and place them immediately in chilled Krebs-Henseleit solution.
- Dissect longitudinal myometrial strips (approx. 10 mm x 2 mm) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
- Contractility Measurement:
 - Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1g.
 - Record spontaneous uterine contractions for a baseline period of 30 minutes.
 - To induce contractions, oxytocin (e.g., 10 nM) can be added to the bath.

- Record contractile activity (frequency and amplitude) for at least 60 minutes post-stimulation.
- Data Analysis: Analyze the frequency and amplitude of uterine contractions. Compare the data from the HPC-treated group with the control group using appropriate statistical tests (e.g., t-test or ANOVA).[14]

Protocol 2: In Vitro Myometrial Contractility Assay

Objective: To directly assess the effect of **hydroxyprogesterone caproate** on human myometrial contractility.

Materials:

- Human myometrial biopsies (obtained with ethical approval from patients undergoing elective cesarean section)
- **Hydroxyprogesterone caproate** (1 nmol/L - 10 μ mol/L)
- Oxytocin (0.5 nmol/L)
- Krebs-Henseleit solution
- Organ bath and isometric recording equipment

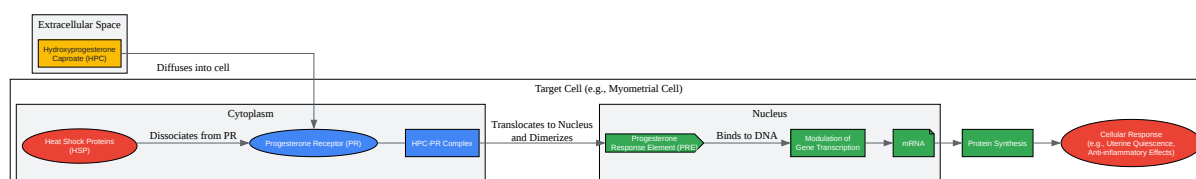
Methodology:

- Tissue Preparation: Obtain myometrial biopsies and immediately place them in chilled Krebs-Henseleit solution.
- Dissect myometrial strips and suspend them in an organ bath for isometric recordings, as described in Protocol 1.[15]
- Experimental Procedure:
 - After equilibration, allow regular spontaneous contractions to develop.[15]
 - Alternatively, induce contractions with oxytocin (0.5 nmol/L).[15][16]

- Once regular phasic contractions are established, calculate the integrated tension for a 20-minute control period.[15]
- Add increasing concentrations of HPC (1 nmol/L to 10 μ mol/L) to the bath in a cumulative manner.
- Record the contractile activity at each concentration.
- Data Analysis: Calculate the integral of contractile activity and compare it to the control period. It is important to note that some studies have found no significant direct effect of HPC on human myometrial contractility in vitro, suggesting its benefits may be mediated through genomic effects over a longer period.[15][16]

Visualizations

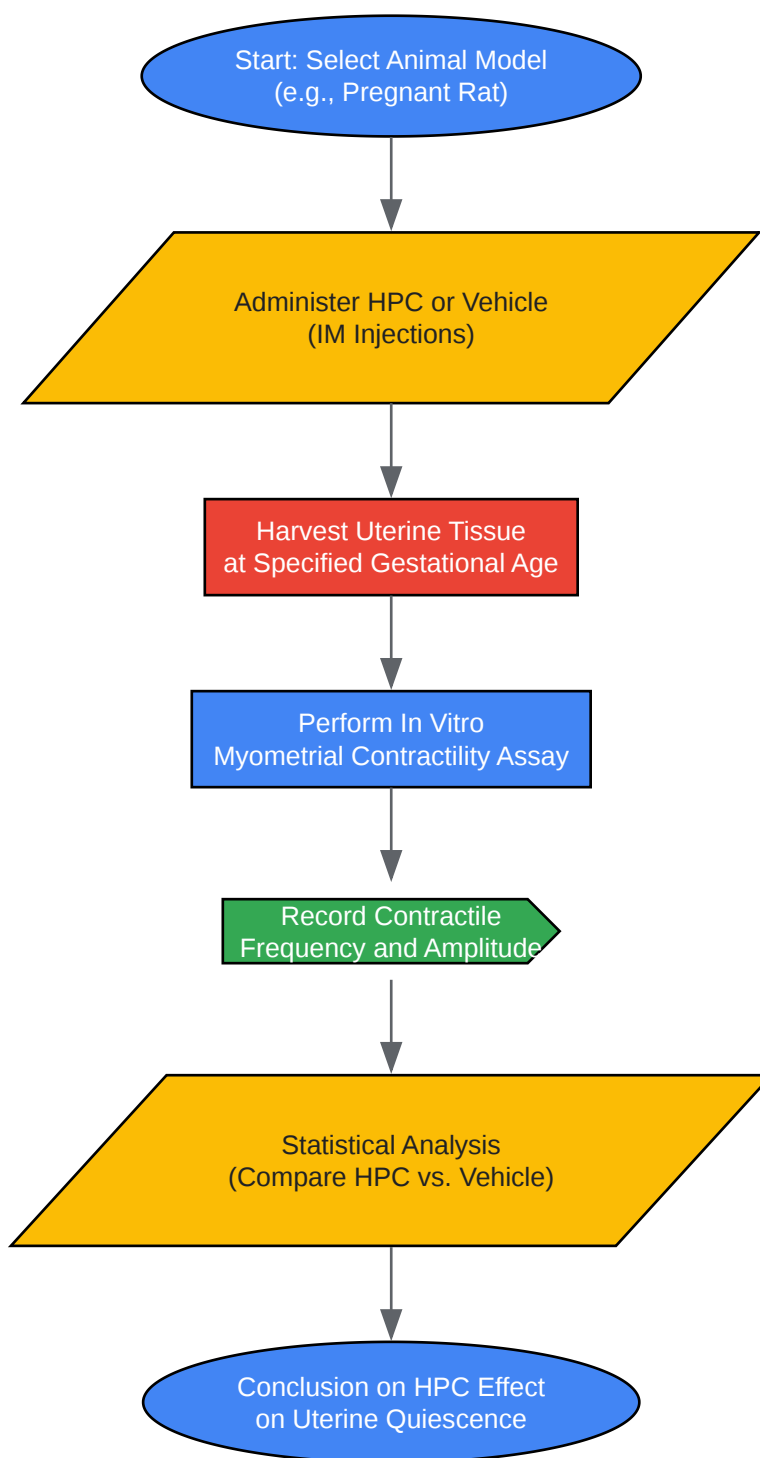
Signaling Pathway of Hydroxyprogesterone Caproate



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Caption: Mechanism of action of **Hydroxyprogesterone Caproate**.

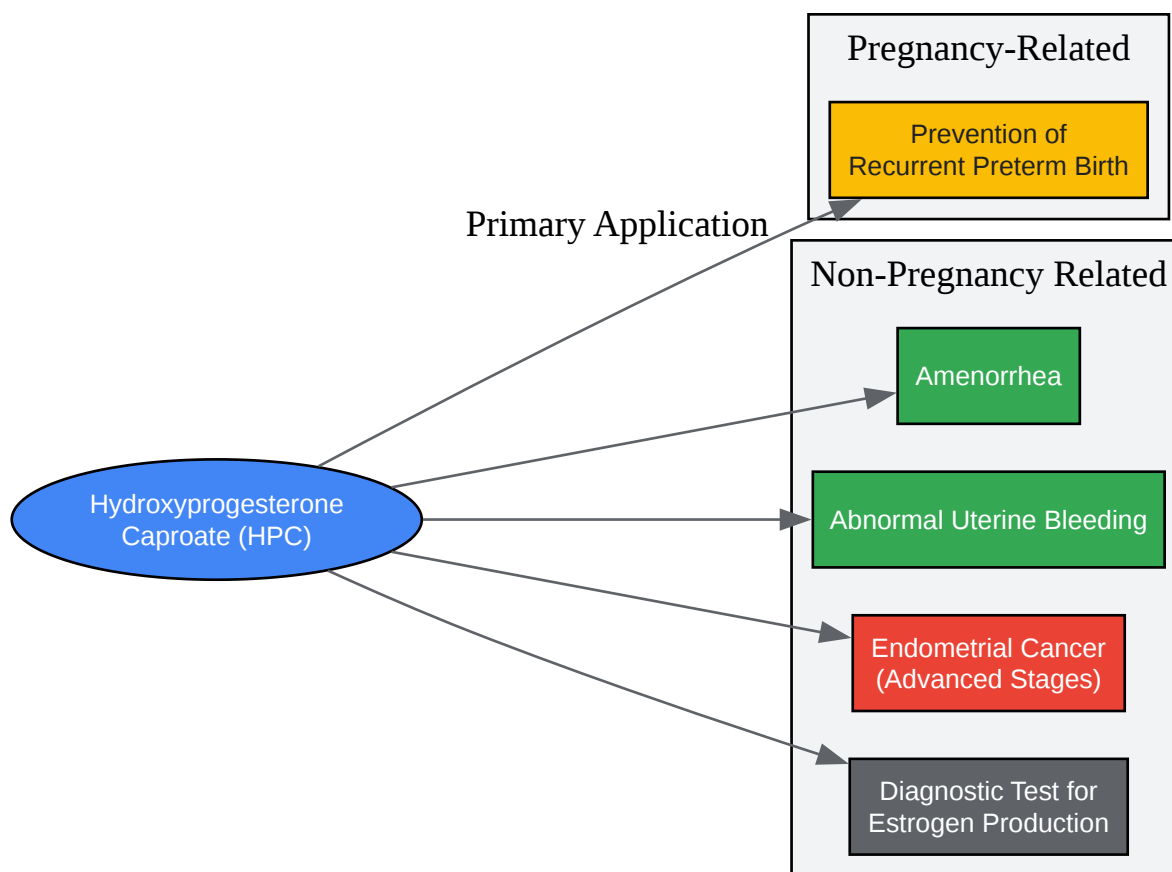
Experimental Workflow for In Vivo Evaluation



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Caption: Workflow for preclinical in vivo testing of HPC.

Logical Relationship of HPC Applications



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Caption: Clinical applications of **Hydroxyprogesterone Caproate**.

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